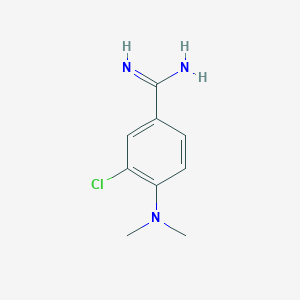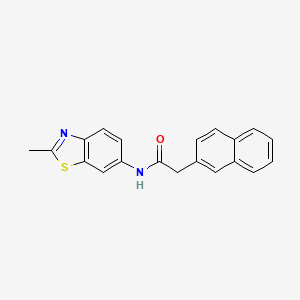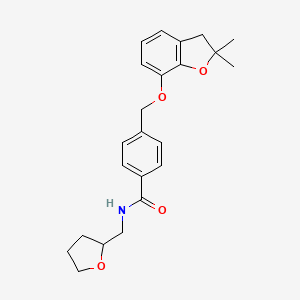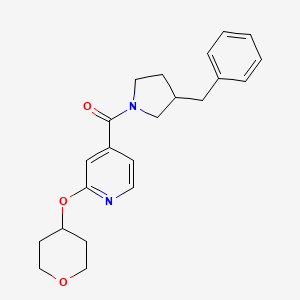
3-Chloro-4-(dimethylamino)benzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(dimethylamino)benzene-1-carboximidamide is a chemical compound with the molecular formula C9H12ClN3. It has a molecular weight of 197.67 g/mol . This compound is used for pharmaceutical testing and as a reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . Detailed structural analysis would require more specific information such as NMR, HPLC, LC-MS data .Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamide derivatives, sharing structural similarities with 3-Chloro-4-(dimethylamino)benzene-1-carboximidamide, are pivotal in supramolecular chemistry due to their ability to self-assemble into one-dimensional nanometer-sized rod-like structures. These structures are stabilized by threefold H-bonding, showcasing potential applications in nanotechnology, polymer processing, and biomedical fields. Their versatile nature hints at the adaptability of similar compounds like this compound in various scientific applications, from materials science to drug delivery systems (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis and Structural Studies
The synthesis and structural elucidation of novel substituted compounds, including those structurally related to this compound, provide insights into the diverse reactivity of chloro and amino functional groups. For instance, the formation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines, demonstrates the compound's utility in generating structurally diverse molecules with potential pharmacological activities. This showcases the compound's role in developing new synthetic methodologies and understanding molecular conformations through spectroscopic techniques and computational studies (Issac & Tierney, 1996).
Environmental Remediation
Chlorobenzenes, related to this compound by their chlorinated aromatic nature, present environmental challenges due to their persistence and toxicity. Research into their fate in soil and potential remediation strategies, including biodegradation and immobilization, can inform the handling of similarly structured compounds. Understanding the degradation pathways and the role of specialized microorganisms in biodegrading chlorinated compounds could lead to effective strategies for mitigating environmental impacts, highlighting the compound's significance in environmental science and engineering (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Propiedades
IUPAC Name |
3-chloro-4-(dimethylamino)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-13(2)8-4-3-6(9(11)12)5-7(8)10/h3-5H,1-2H3,(H3,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIRUYGJJADBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2878804.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2878805.png)






![6-Fluoro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2878814.png)

![2-Methyl-4-[4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]-1,3-oxazole](/img/structure/B2878821.png)
![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2878822.png)
![3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878825.png)
